4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

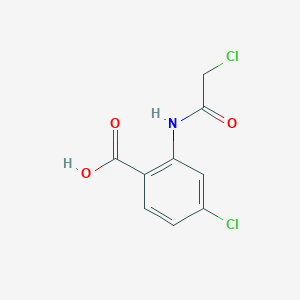

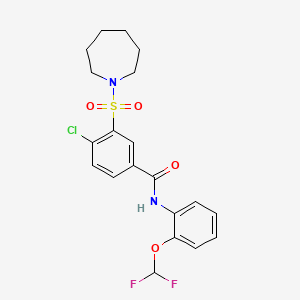

“4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a methylsulfonyl group and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the characteristics of its constituent groups .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds similar to "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, showcasing the potential of such compounds in agricultural applications and the development of new antimicrobials (Vinaya et al., 2009).

Drug Metabolism Studies

Research into the metabolic pathways of novel antidepressants, such as Lu AA21004, provides insights into the oxidative metabolism involving cytochrome P450 enzymes. This knowledge is crucial for predicting drug interactions, optimizing dosing, and improving the safety profiles of new therapeutic agents (Hvenegaard et al., 2012).

Organic Synthesis and Chemical Reactions

Studies on nucleophile-promoted alkyne-iminium ion cyclizations involving compounds like (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine contribute to the development of novel synthetic methodologies, enabling the efficient synthesis of heterocyclic compounds and facilitating the discovery of new drugs and materials (Arnold et al., 2003).

Serotonin Receptor Agonists for Gastrointestinal Motility

Benzamide derivatives acting as selective serotonin 4 receptor agonists have been explored for their prokinetic effects on gastrointestinal motility. Such compounds show potential as novel therapeutic agents for gastrointestinal disorders, highlighting the versatility of piperidinylsulfonyl derivatives in pharmacological applications (Sonda et al., 2004).

Capillary Electrophoresis for Drug Analysis

The enantiomeric separation of growth hormone secretagogues like MK-0677 through capillary zone electrophoresis exemplifies the application of "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" related compounds in analytical chemistry, enabling precise drug quality control and research into pharmacokinetics (Zhou et al., 1997).

Direcciones Futuras

Propiedades

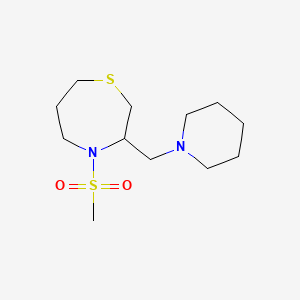

IUPAC Name |

4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFACFQAVLAOCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCSCC1CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)